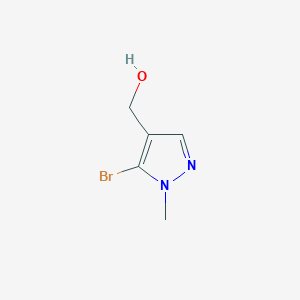
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine, also known as N-ethylpiperazine or NEP, is an organic compound commonly used in scientific research. It is an important building block in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. NEP is a chiral amine and can exist in either the (2R) or (2S) configuration, with the (2R) configuration being the most stable. NEP is easily synthesized from inexpensive and commercially available starting materials, making it an attractive choice for use in a variety of research applications.
科学的研究の応用
NEP has a variety of scientific research applications. It has been used as a chiral building block in the synthesis of a number of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, NEP has been used in the synthesis of N-alkylpiperazines, which are important intermediates in the synthesis of many drugs. NEP has also been studied for its potential use as a corrosion inhibitor and as a catalyst for the synthesis of other organic compounds.
作用機序
NEP is an organic compound and therefore does not have a specific mechanism of action. However, it has been studied for its potential use as a corrosion inhibitor, as well as a catalyst for the synthesis of other organic compounds. In the case of corrosion inhibition, NEP is believed to interact with the surface of the metal and form a protective layer that helps to prevent corrosion.
Biochemical and Physiological Effects
NEP has not been studied extensively for its potential biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments.
実験室実験の利点と制限
NEP has several advantages for use in laboratory experiments. It is easily synthesized from inexpensive and commercially available starting materials, making it an attractive choice for use in a variety of research applications. Additionally, it is non-toxic and safe for use in laboratory experiments.
The main limitation of NEP for use in laboratory experiments is its limited availability. NEP is not widely available and can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for research involving NEP are numerous. Further research could be conducted on its potential use as a corrosion inhibitor and as a catalyst for the synthesis of other organic compounds. Additionally, NEP could be studied for its potential biochemical and physiological effects. Finally, further research could be conducted on the synthesis of N-alkylpiperazines, which are important intermediates in the synthesis of many drugs.
合成法
NEP is synthesized through a simple two-step process. The first step involves the reaction of 4-ethoxypiperidine with ethyl chloroformate to form N-ethoxycarbonylpiperazine. In the second step, the N-ethoxycarbonylpiperazine is treated with aqueous sodium hydroxide to generate NEP. This process is relatively straightforward and can be completed in a short period of time.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves the reaction of 4-ethylpiperazine with 2-bromo-1-propanol, followed by reduction of the resulting intermediate with sodium borohydride.", "Starting Materials": [ "4-ethylpiperazine", "2-bromo-1-propanol", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylpiperazine (1.0 eq) in methanol and add 2-bromo-1-propanol (1.2 eq) and hydrochloric acid (catalytic amount). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10.", "Step 3: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 4: Dissolve the product in methanol and add sodium borohydride (1.2 eq) slowly with stirring. Stir the mixture at room temperature for 24 hours.", "Step 5: Quench the reaction with water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine." ] } | |
CAS番号 |
1567925-49-8 |
製品名 |
(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine |
分子式 |
C9H21N3 |
分子量 |
171.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



